molecular formula C23H18ClN7O2 B6563753 N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-methoxybenzamide CAS No. 1005953-32-1

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-methoxybenzamide

Cat. No. B6563753
CAS RN: 1005953-32-1
M. Wt: 459.9 g/mol
InChI Key: JBYWNRBXCXKMRE-UHFFFAOYSA-N
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Description

The compound “N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-methoxybenzamide” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known to have significant biological and pharmacological activities . They have been reported to have potential as antiviral, antimicrobial, antitumor agents, and more .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been achieved through various methods. One such method involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction . The synthesized compounds were tested for their in-vitro anticancer activity against various cancer cell lines .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using X-ray diffraction as done in the study of PKB alpha in complex with AZD5363 . The structure can provide insights into the compound’s interactions with its target proteins.


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its pyrazolo[3,4-d]pyrimidine core. The compound has been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .

Mechanism of Action

The mechanism of action of this compound is likely related to its inhibitory effect on CDK2 . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

properties

IUPAC Name

N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN7O2/c1-14-10-20(28-23(32)15-6-8-18(33-2)9-7-15)31(29-14)22-19-12-27-30(21(19)25-13-26-22)17-5-3-4-16(24)11-17/h3-13H,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYWNRBXCXKMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-methoxybenzamide

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